![molecular formula C26H23FN4O4S B11081172 Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11081172.png)

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

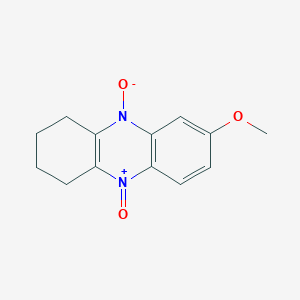

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a pyridinylmethyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate acylating agent to form the fluorophenyl intermediate.

Synthesis of the Thioxoimidazolidinone Core: This step involves the cyclization of a suitable precursor with thiourea under controlled conditions to form the thioxoimidazolidinone core.

Coupling Reactions: The fluorophenyl intermediate is then coupled with the thioxoimidazolidinone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Esterification: The final step involves esterification with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Thioxoimidazolidinon-Einheit, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO₃) zur Nitrierung oder Brom (Br₂) zur Bromierung werden häufig eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Nitro- oder Halogen-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung zum Verständnis des Verhaltens von Thioxoimidazolidinon-Derivaten in verschiedenen chemischen Reaktionen.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Struktur deutet darauf hin, dass sie mit bestimmten Enzymen interagieren könnte, die an Krankheitspfaden beteiligt sind.

Medizin

In der Medizin wird Ethyl-4-[4-{2-[(4-Fluorphenyl)amino]-2-oxoethyl}-5-oxo-3-(Pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoat auf seine potentiellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsbehandlung, da es die Fähigkeit besitzt, bestimmte Signalwege zu hemmen.

Industrie

Im industriellen Bereich könnte diese Verbindung bei der Entwicklung neuer Arzneimittel oder als Vorläufer bei der Synthese komplexerer Moleküle verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-[4-{2-[(4-Fluorphenyl)amino]-2-oxoethyl}-5-oxo-3-(Pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass es Enzyme wie Histondeacetylasen (HDACs) hemmt, die eine entscheidende Rolle bei der Regulation der Genexpression spielen. Darüber hinaus kann es mit Signalwegen wie PI3K/AKT und NF-κB interferieren, die an Zellproliferation und -überleben beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxoimidazolidinone derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes involved in disease pathways.

Medicine

In medicine, Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain signaling pathways.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it may interfere with signaling pathways like PI3K/AKT and NF-κB, which are involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-4-[(2-Oxo-2-phenylethyl)amino]benzoat: Ähnliche Struktur, aber es fehlen die Fluorphenyl- und Thioxoimidazolidinon-Einheiten.

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]benzoesäure: Enthält eine Indol-Einheit anstelle des Thioxoimidazolidinon-Kerns.

Einzigartigkeit

Ethyl-4-[4-{2-[(4-Fluorphenyl)amino]-2-oxoethyl}-5-oxo-3-(Pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoat ist einzigartig aufgrund seiner Kombination aus einer Fluorphenylgruppe, einer Pyridinylmethylgruppe und einer Thioxoimidazolidinon-Einheit. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und potentielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C26H23FN4O4S |

|---|---|

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate |

InChI |

InChI=1S/C26H23FN4O4S/c1-2-35-25(34)18-5-11-21(12-6-18)31-24(33)22(14-23(32)29-20-9-7-19(27)8-10-20)30(26(31)36)16-17-4-3-13-28-15-17/h3-13,15,22H,2,14,16H2,1H3,(H,29,32) |

InChI-Schlüssel |

IOLQYKOXGLDIRC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B11081096.png)

![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11081098.png)

![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)

![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081119.png)

![Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11081127.png)

![(5'-benzyl-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl)acetic acid](/img/structure/B11081134.png)

![Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide](/img/structure/B11081136.png)

![2-[(4-Fluorophenyl)imino]-N~6~-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081150.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11081151.png)

![(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11081157.png)